
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is a synthetic derivative of mannose, a type of sugar molecule. This compound is characterized by the presence of four acetyl groups and an azido group attached to the mannopyranose ring. It is commonly used as a building block in the synthesis of more complex molecules, particularly in the field of glycobiology and carbohydrate chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose typically involves the acetylation of mannose followed by the introduction of the azido group. One common method includes the following steps:
Acetylation: Mannose is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the 1, 3, 4, and 6 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azide reagents .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reagents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other sugar molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as thiols or amines.
Glycosylation: Glycosyl donors and acceptors in the presence of a catalyst such as silver triflate.
Major Products
Reduction: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-mannopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Glycosylation: Disaccharides or oligosaccharides with specific glycosidic linkages.
Scientific Research Applications
Applications Overview
Application Area | Description |
---|---|
Carbohydrate Chemistry | Serves as a key intermediate in synthesizing glycosylated compounds. |
Drug Development | Facilitates click chemistry for creating novel pharmaceuticals. |
Bioconjugation | Used to attach biomolecules for targeted drug delivery systems. |
Diagnostics | Aids in developing diagnostic agents for imaging techniques. |
Material Science | Suitable for creating functionalized materials like hydrogels. |
Carbohydrate Chemistry
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is utilized as an intermediate in the synthesis of various glycosylated compounds. Its acetyl groups enhance the stability and solubility of the compound during reactions. For instance, it has been used to synthesize glycosides and oligosaccharides that are crucial for studying carbohydrate structures and functions in biological systems .
Drug Development
The azido group present in this compound allows for efficient click chemistry applications, which are vital for drug development. This method enables the rapid conjugation of biomolecules to create novel therapeutic agents. A notable study demonstrated its use in synthesizing glycopeptide antibiotics through selective azide-alkyne cycloaddition reactions . This approach enhances the bioactivity and specificity of the resulting drugs.
Bioconjugation
In bioconjugation processes, this compound acts as a versatile linker to attach various biomolecules such as proteins and nucleic acids. This application is particularly beneficial in developing targeted drug delivery systems where precise localization of therapeutic agents is required . The compound's ability to form stable conjugates improves the efficacy of these systems.
Diagnostics
This compound is employed in creating diagnostic agents that utilize specific carbohydrate recognition for imaging techniques. Its derivatives can be labeled with imaging agents to enhance the visualization of pathological conditions in medical diagnostics . For example, azide-functionalized compounds have been used to develop probes that selectively bind to disease markers.
Material Science
In material science, this compound has been explored for developing functionalized hydrogels. These materials can be tailored for biomedical applications such as controlled drug release and tissue engineering due to their biocompatibility and tunable properties . The unique chemical structure allows researchers to modify the physical properties of hydrogels according to specific requirements.
Case Studies
- Synthesis of Glycopeptide Antibiotics : Research demonstrated that using this compound as a precursor led to the successful synthesis of new glycopeptide antibiotics with enhanced antimicrobial properties .
- Targeted Drug Delivery Systems : A study highlighted the use of this compound in creating bioconjugates that effectively targeted cancer cells, resulting in improved therapeutic outcomes compared to traditional methods .
- Diagnostic Imaging Probes : The development of azide-labeled probes utilizing this compound showed promising results in selectively identifying cancerous tissues during imaging studies .
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose primarily involves its role as a precursor in chemical reactions. The azido group can undergo click chemistry reactions, such as the Staudinger ligation, to form stable triazole linkages. This makes it a valuable tool in bioconjugation and labeling studies. The acetyl groups protect the hydroxyl groups during reactions, which can be selectively removed to expose reactive sites for further modifications .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose: Similar structure but with a different stereochemistry at the anomeric carbon.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranose: Similar structure but derived from galactose instead of mannose.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is unique due to its specific stereochemistry and the presence of both acetyl and azido groups. This combination allows for selective reactions and modifications, making it a versatile building block in synthetic chemistry and glycobiology .
Biological Activity
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose (commonly referred to as Tetra-Ac-MannAz) is a synthetic carbohydrate derivative that has garnered attention for its biological activities and applications in various fields, including medicinal chemistry and bioconjugation. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on diverse research findings.
Synthesis
The synthesis of Tetra-Ac-MannAz has been improved significantly in recent years. An efficient method involves the use of triflate displacement reactions under anhydrous conditions, which enhances the yield of this compound from D-glucose in three steps . The compound is characterized by its high purity (>98% HPLC) and specific physical properties such as a melting point of 132 °C and a specific rotation of +80° (C=1, CHCl3) .
Antimicrobial Properties
Tetra-Ac-MannAz has demonstrated notable antimicrobial activity. It has been evaluated against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that derivatives of azido sugars can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Immunological Applications
The compound is also significant in immunology. It can serve as a substrate for glycosylation processes that modify proteins to enhance their stability and therapeutic efficacy. For example, Tetra-Ac-MannAz can be utilized to create glycoproteins with improved pharmacokinetic profiles, which are crucial for drug delivery systems .
Antibody-Drug Conjugates (ADCs)
Tetra-Ac-MannAz plays a critical role in the development of antibody-drug conjugates (ADCs). Its azido group allows for click chemistry reactions that facilitate the conjugation of cytotoxic drugs to antibodies. This process enhances the targeted delivery of therapeutics to cancer cells while minimizing systemic toxicity .
Case Studies
- Case Study: Antibacterial Activity
-
Case Study: Glycoengineering
- Research highlighted in MDPI demonstrated that Tetra-Ac-MannAz could be used to glycoengineer therapeutic proteins, improving their serum half-life and reducing immunogenicity. The study illustrated how glycosylation with this azido sugar impacts the pharmacodynamics of therapeutic proteins like erythropoietin (EPO) .
Research Findings
The following table summarizes key findings related to the biological activity of Tetra-Ac-MannAz:
Q & A
Q. What are the standard synthetic routes for preparing 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose?
Basic
The synthesis typically involves selective protection/deprotection strategies and azide introduction. For example:
- Step 1 : Start with peracetylated mannose derivatives. Introduce the azide group at C2 via nucleophilic substitution or diazo transfer.
- Step 2 : Use protecting groups (e.g., acetyl, benzoyl) to stabilize reactive hydroxyl groups during synthesis. describes a method starting from a benzyl-protected precursor, while and highlight deprotection steps using HCl/MeOH to remove acetyl groups selectively.
- Step 3 : Purify intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ( ).
Key references : .
Q. What analytical techniques are critical for characterizing this compound?
Basic
- NMR Spectroscopy : 1H/13C-NMR is essential for verifying stereochemistry and substitution patterns. For example, acetyl groups show distinct peaks at ~2.0–2.3 ppm (1H) and 20–22 ppm (13C), while azide protons are absent but inferred from adjacent shifts ( ).
- Mass Spectrometry (MS) : Confirm molecular weight (MW 373.32) via ESI-MS or MALDI-TOF ().
- TLC Monitoring : Track reaction progress using solvent systems like ethyl acetate/toluene (3:7) ( ).
Key references : .
Q. How can low yields in azide introduction steps be mitigated?
Advanced
Low yields (~50%, as in ) may arise from competing side reactions (e.g., hydrolysis or incomplete substitution). Solutions include:
- Optimized Stoichiometry : Use excess reagents (e.g., 2.5–3 eq. of NaN3) to drive azide substitution ( ).
- Controlled Reaction Conditions : Avoid moisture by using anhydrous solvents (e.g., CH3CN) and inert atmospheres ( ).
- Purification Refinement : Employ gradient column chromatography or repeated recrystallization to isolate pure product ( ).
Key references : .
Q. How is stereochemical control ensured during glycosylation reactions?
Advanced
- Catalyst Selection : Use Lewis acids like BF3·Et2O to stabilize oxocarbenium intermediates, favoring α-anomer formation ( ).
- Protecting Group Strategy : Bulky groups (e.g., benzylidene) at C4/C6 restrict conformational flexibility, directing glycosylation to the desired position ().
- Anomeric Effect : Exploit the thermodynamic preference for axial (α) orientation in mannose derivatives ( ).
Key references : .
Q. How should contradictions in NMR data be resolved?
Advanced
Spectral discrepancies (e.g., unexpected shifts or splitting) may arise from:
- Impurities : Verify purity via TLC or HPLC before analysis ( ).
- Solvent Effects : Compare spectra in deuterated solvents (CDCl3 vs. DMSO-d6) ().
- Dynamic Processes : Check for rotameric equilibria or tautomerism in azide-containing intermediates ().
Key references : .
Q. What are the applications of this compound in glycobiology?
Advanced
- Thioglycoside Synthesis : Used to create glycosyl donors for oligosaccharide assembly ( ). For example, coupling with thiols (e.g., PhSH) yields stable thioglycosides for vaccine development ( ).
- Carbohydrate-Protein Probes : Derivatize into carboxymethyl derivatives () for lectin-binding studies or glycan array development.
Key references : .
Q. How stable is the azide group under common reaction conditions?
Advanced
- Acidic Conditions : Azides are stable in mild acids (e.g., HCl/MeOH in ) but decompose in strong acids (e.g., H2SO4).
- Reductive Environments : Avoid premature reduction (e.g., with NaBH4) by isolating intermediates before Staudinger or click chemistry ( ).
- Thermal Stability : Monitor reactions at elevated temperatures (e.g., >60°C) to prevent azide decomposition.
Key references : .
Q. What protecting group strategies are compatible with this compound?
Basic
Properties
IUPAC Name |
[(2R,3S,4R,5S,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-ITGHMWBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461456 | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68733-20-0 | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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